

# Tyrphostin 23 background and discovery

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## Compound Focus: Tyrphostin 23

CAS No.: 118409-57-7

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## Discovery and Mechanism of Action

The development of tyrphostins, a term coined by Alexander Levitzki, marked a pivotal shift in the 1980s and 1990s, proving that targeting the highly conserved kinase domain with selective small molecules was feasible [1].

- **Origins:** Tyrphostins are synthetic compounds structurally based on the natural product **erbstatin** [1]. They were systematically designed to act primarily as **competitive inhibitors of ATP binding** and/or substrate binding at the tyrosine kinase active site [1].
- **Initial Target & Selectivity:** **Tyrphostin 23** was initially characterized as an inhibitor of the **epidermal growth factor receptor (EGFR/ErbB-1) kinase** [1]. However, research showed it could also inhibit other kinases. One study found it suppressed a volume-sensitive chloride current in human atrial myocytes, an effect mimicked by the selective EGFR inhibitor Tyrphostin B56, suggesting a role for EGFR kinase in that pathway [2].
- **Complex Cellular Effects:** Beyond direct kinase inhibition, **Tyrphostin 23** has diverse and sometimes opposing cellular effects depending on the system. In primary rat astrocytes, it strongly **accelerates glycolytic lactate production**, an effect unrelated to its inhibition of endocytosis and dependent on phosphorylation/dephosphorylation events [3].
- **Stability and Potency Issues:** A key finding was that **Tyrphostin 23 is unstable in solution** [4]. Some of its degradation products are **better inhibitors** of Src and EGFR kinase activity than the parent compound. One isolated degradation product, a proposed dimer of **Tyrphostin 23**, exhibited a **Ki of 6  $\mu$ M against Src** and inhibited the growth of colon adenocarcinoma cells [4].

## Key Experimental Findings and Protocols

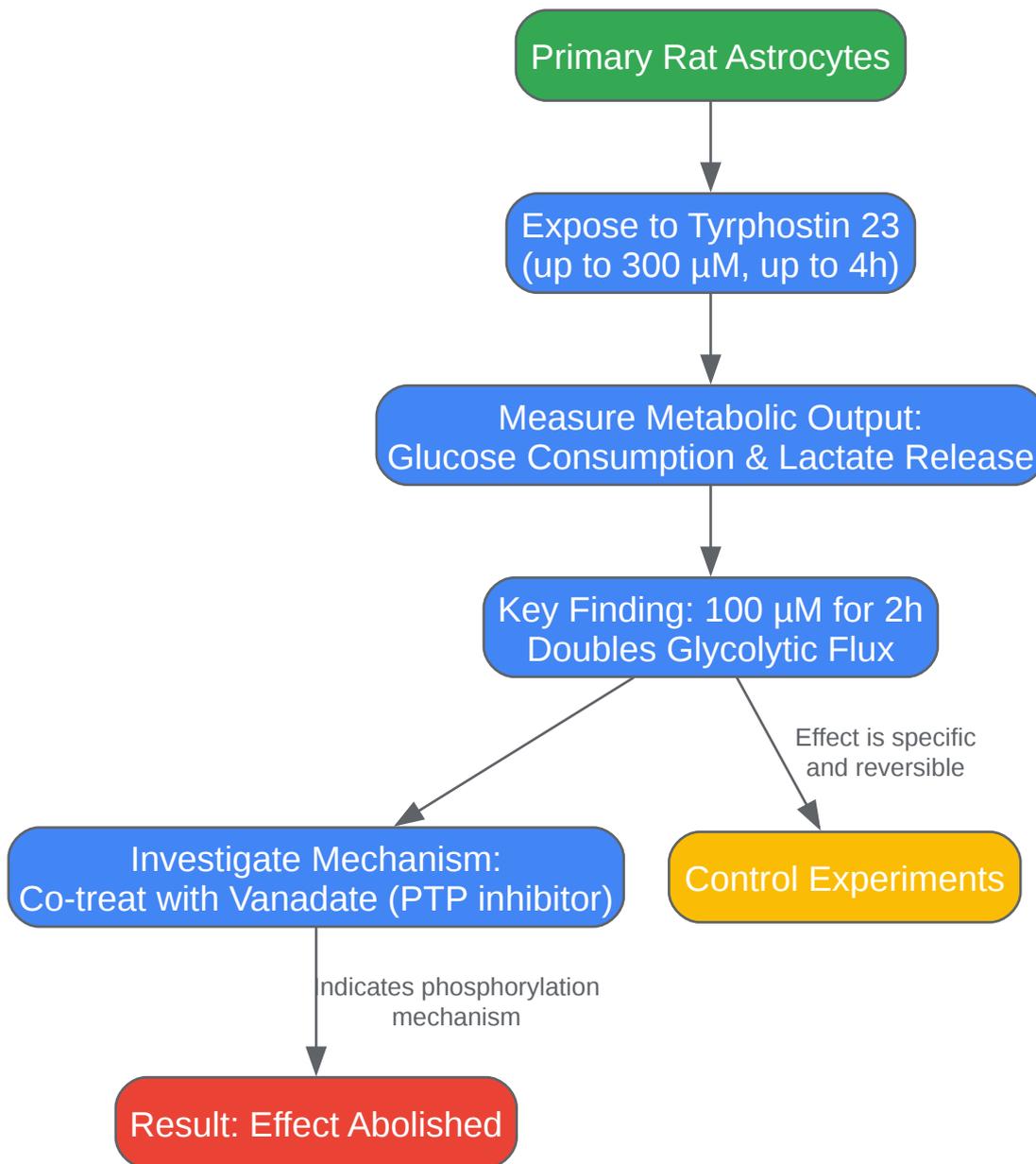
The diverse biological activities of **Tyrphostin 23** are demonstrated in several key experimental contexts.

## Stimulation of Glycolysis in Astrocytes

A 2016 study investigated the acute effects of **Tyrphostin 23** on primary rat astrocytes [3].

- **Cell Culture:** Cultured primary rat astrocytes.
- **Compound Exposure:** Astrocytes were exposed to **Tyrphostin 23** at concentrations of up to 300  $\mu\text{M}$  for periods of up to 4 hours.
- **Viability Assessment:** Cell viability and morphology were not affected by these treatments.
- **Metabolic Measurement:** Glucose consumption and lactate release in the culture medium were measured. Incubation with **100  $\mu\text{M}$  Tyrphostin 23 for 2 hours doubled both glucose consumption and lactate production.**
- **Control Experiments:** The effect was not replicated by other endocytosis inhibitors, structurally related Tyrphostin 25, or catechol. The stimulatory effect was **reversed upon compound removal.**
- **Mechanism Investigation:** Co-treatment with the phosphatase inhibitor **vanadate** abolished the T23-stimulated lactate production, indicating involvement of phosphorylation/dephosphorylation events in regulating astrocytic glycolysis [3].

This experimental workflow can be summarized as follows:



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## Regulation of Ion Channels in Atrial Myocytes

A 2004 study on human atrial myocytes showed **Tyrphostin 23**'s role in regulating volume-sensitive chloride current ( $I_{Cl.vol}$ ) [2].

- **Cell Isolation:** Human atrial myocytes were isolated from right atrial appendage specimens from patients undergoing coronary artery bypass.

- **Electrophysiology:**  $I_{Cl.vol}$  was evoked by exposing cells to a hyposmotic bath solution (0.6-times isosmotic).
- **Drug Application:** Cells were treated with **100  $\mu$ M Tyrphostin A23 (AG 18)**, which **inhibited  $I_{Cl.vol}$  by  $38.2 \pm 4.9\%$** .
- **Comparative Inhibition:** The effect was similar to the selective EGFR kinase inhibitor Tyrphostin B56 (AG 556), suggesting EGFR involvement. In contrast, the broad-spectrum PTK inhibitor genistein enhanced the current.
- **PTP Inhibition:** The protein tyrosine phosphatase (PTP) inhibitor orthovanadate ( $VO_4^{-3}$ ) also reduced  $I_{Cl.vol}$ . Pretreatment with vanadate antagonized the suppressive effects of Tyrphostin A23.

The following table summarizes these key quantitative findings:

| Experimental Context                    | Observed Effect of Tyrphostin 23   | Key Quantitative Data  | Proposed Mechanism / Significance  |
|---|--|--|--|
| <b>Kinase Inhibition (in vitro)</b> [4] | Inhibition of Src kinase.  | $K_i = 6 \mu\text{M}$ (for purified Src).                                  | A degradation product (dimer P3) is a more stable and potent inhibitor than the parent compound. |
| <b>Cancer Cells (in vitro)</b> [4]      | Inhibition of growth and colony formation of HT-29 colon adenocarcinoma cells. | $IC_{50} \approx 10 \mu\text{M}$ .   | Suggests potential anticancer activity via inhibition of activated Src.                          |
| <b>Primary Rat Astrocytes</b> [3]       | Stimulation of glycolytic flux (lactate production).                           | 100 $\mu$ M for 2h doubled lactate production.                             | A phosphorylation-dependent mechanism independent of initial tyrosine kinase inhibition.         |
| <b>Human Atrial Myocytes</b> [2]        | Suppression of volume-sensitive chloride current ( $I_{Cl.vol}$ ).             | 100 $\mu$ M inhibited $I_{Cl.vol}$ by <b><math>38.2 \pm 4.9\%</math></b> . | Suggests a role for EGFR kinase in regulating cardiac electrophysiology.                         |

## Practical Considerations for Research Use

- **Stability is a Key Concern:** The compound is unstable in solution [4]. Prepare fresh solutions for critical experiments and be aware that biological effects could be influenced by degradation products.

- **Handling and Storage:** It is a solid that should be **stored refrigerated** (0-10°C) and is heat-sensitive [5].
- **Beyond Initial Target:** Exercise caution in interpreting results. Effects observed in cellular models may not be due solely to initial EGFR inhibition but could involve off-target effects or downstream metabolic pathways [3] [2].

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